molecular formula C10H10N2O2 B11909953 4-Amino-3-methoxyquinolin-2-ol

4-Amino-3-methoxyquinolin-2-ol

Cat. No.: B11909953
M. Wt: 190.20 g/mol
InChI Key: DNCVUWHEFAUUOB-UHFFFAOYSA-N
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Description

4-Amino-3-methoxyquinolin-2-ol is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of amino and methoxy groups in the quinoline ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxyquinolin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methoxyquinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.

Scientific Research Applications

4-Amino-3-methoxyquinolin-2-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating infectious diseases and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxyquinolin-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication and protein synthesis. The presence of amino and methoxy groups allows the compound to form hydrogen bonds and interact with various biomolecules, leading to its biological effects.

Comparison with Similar Compounds

    4-Aminoquinoline: Known for its antimalarial activity.

    3-Methoxyquinoline: Studied for its antimicrobial properties.

    2-Hydroxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 4-Amino-3-methoxyquinolin-2-ol is unique due to the combination of amino and methoxy groups, which enhances its chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-amino-3-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H10N2O2/c1-14-9-8(11)6-4-2-3-5-7(6)12-10(9)13/h2-5H,1H3,(H3,11,12,13)

InChI Key

DNCVUWHEFAUUOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2NC1=O)N

Origin of Product

United States

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